
ReACp53 Inhibition of Mutant p53 Gain-of-
Function Properties

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: ReACp53

Cat. No.: B1574287

Get Quote

Technical Guide for Research & Drug Development[1][2]

Executive Summary
The tumor suppressor p53 is the most frequently mutated gene in human cancer.[3] While loss-

of-function (LOF) is the classical consequence, a significant subset of missense mutations

(e.g., R175H, R248Q) confers gain-of-function (GOF) properties.[4] These mutant p53 proteins

do not merely lose transcriptional activity; they misfold and assemble into amyloid-like

oligomers and fibrils. These aggregates sequester wild-type p53 (dominant-negative effect) and

other tumor suppressors (e.g., p63, p73), driving invasiveness and drug resistance.

ReACp53 is a rationally designed cell-penetrating peptide that specifically targets the

aggregation-prone segment (residues 252–258) of the p53 DNA-binding domain.[5] By

intercalating into the growing amyloid fibril, ReACp53 acts as a "beta-sheet breaker," restoring

p53 to a soluble, wild-type-like conformation. This guide details the mechanistic basis, handling

protocols, and experimental validation workflows for ReACp53 in preclinical settings.

Mechanistic Foundation: The Amyloid Hypothesis of
p53
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Unlike traditional small molecules (e.g., APR-246) that alkylate cysteines to refold p53,

ReACp53 targets the thermodynamic stability of the amyloid spine.

The Steric Zipper Mechanism
Mutant p53 exposes a hydrophobic segment (residues 252–258: LTIITLE) normally buried in

the hydrophobic core. This segment forms a "steric zipper"—a pair of tightly interdigitated

-sheets that drives irreversible aggregation.

Target: p53 DNA-Binding Domain (DBD).[3]

Action: ReACp53 mimics the 252–258 sequence but modifies key residues to prevent further

sheet stacking.

Outcome: Disassembly of cytosolic p53 puncta

Nuclear translocation

Activation of CDKN1A (p21), PUMA, and BAX.
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Click to download full resolution via product page

Caption: ReACp53 penetrates the cell, caps the amyloid fibril via sequence homology, and

releases p53 for nuclear translocation and apoptosis induction.

Technical Specifications & Preparation
Peptide Characteristics

Property Specification

Sequence
Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Pro-

Ile-Leu-Thr-Arg-Ile-Thr-Leu-Glu

Structure
N-terminal Poly-Arginine (R10) tag for cell

penetration + p53 homologous sequence.

Molecular Weight ~2617.13 Da

Solubility
Water/PBS (up to 50 mg/mL); requires

sonication.

Storage
Lyophilized: -80°C (stable 1 year).

Reconstituted: -80°C (avoid freeze-thaw).

Reconstitution Protocol (Critical)
Step 1: Bring lyophilized peptide to room temperature in a desiccator to prevent moisture

condensation.

Step 2: Dissolve in sterile, nuclease-free water or PBS to a stock concentration of 1-5 mM.

Step 3:Sonication is mandatory. Sonicate for 5–10 minutes in a water bath to break up pre-

formed peptide aggregates (the peptide itself is aggregation-prone by design).

Step 4: Aliquot into single-use volumes (e.g., 20 µL) and flash freeze in liquid nitrogen. Store

at -80°C.

Experimental Validation Protocols
High-Throughput Organoid Viability Assay
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This protocol is the gold standard for validating ReACp53 efficacy in patient-derived models

(e.g., High-Grade Serous Ovarian Cancer - HGSOC).

Materials:

Matrigel (Growth Factor Reduced)

Patient-derived tumor cells or Cell Lines (e.g., OVCAR3 for positive control, MCF7 for

negative control).[6]

ReACp53 and Scramble Control Peptide (Sequence: RRRRRRRRRRPTLIRTILE).

Workflow:

Seeding: Resuspend 5,000 cells in 50% Matrigel/50% Media. Plate around the rim of a 96-

well plate (mini-ring method) to prevent hypoxia.

Establishment: Allow organoids to form for 48 hours.

Treatment:

Treat with ReACp53 (0, 5, 10, 20 µM).

Treat with Scramble Peptide (same concentrations).

Note: Re-dose daily for 3 days due to peptide half-life.

Readout (Day 5):

Add YO-PRO-1 (Apoptosis) and Propidium Iodide (PI) (Necrosis) directly to wells.

Image using confocal microscopy or analyze via flow cytometry (dissociate organoids with

Dispase).

Expected Results:

Mutant p53 Organoids: Dose-dependent increase in YO-PRO-1/PI staining; morphological

collapse (loss of spherical structure).
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WT p53 / Null Organoids: Minimal toxicity (specificity check).

Conformational Rescue Assay (PAb240 Staining)
To prove the mechanism, you must demonstrate the loss of the "mutant conformation."

Antibodies:

PAb240: Binds a cryptic epitope (residues 213–217) only exposed when p53 is

unfolded/aggregated (Mutant specific).

PAb1620: Binds the folded, wild-type DNA-binding domain (WT specific).

Protocol:

Treat cells (monolayer or organoid) with 10 µM ReACp53 for 24 hours.

Fix with 4% Paraformaldehyde (15 min). Do not use methanol (can artificially unfold p53).

Permeabilize with 0.5% Triton X-100.

Stain with PAb240 (primary)

Alexa Fluor 594 (secondary).

Counterstain with DAPI.

Data Interpretation:

Untreated: Strong cytosolic puncta (aggregates) positive for PAb240.

ReACp53 Treated: Disappearance of PAb240 signal; appearance of nuclear p53 (if co-

stained with a pan-p53 antibody like DO-1).

Experimental Workflow Diagram
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Caption: Workflow for evaluating ReACp53 efficacy in 3D organoid models, ensuring daily

replenishment of the peptide.

Comparative Analysis: ReACp53 vs. Small
Molecules
Researchers often compare ReACp53 to APR-246 (Eprenetapopt). While both target mutant

p53, their mechanisms and utility differ.[3][4]
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Feature ReACp53 APR-246 (PRIMA-1MET)

Molecule Type
Cell-Penetrating Peptide (17-

mer)
Small Molecule (Prodrug)

Primary Mechanism

Inhibits Aggregation: Caps

amyloid fibrils via steric zipper

homology.

Covalent Modification:

Alkylates Cysteine residues

(C124, C277) to refold core.

Target Specificity

High specificity for

aggregation-prone mutants

(R175H, R248Q).

Broader range, but ROS-

dependent mechanisms also

involved.

In Vivo Delivery

Intraperitoneal (IP) or

Intratumoral (IT). Poor oral

bioavailability.

Intravenous (IV) or Oral.

Toxicity Minimal on WT p53 cells.
Can induce high ROS,

affecting non-p53 pathways.

Challenges & Future Directions
Delivery: As a peptide, ReACp53 has a short half-life in plasma. Current research focuses

on nanoparticle encapsulation (e.g., lipid nanoparticles) to improve systemic delivery.

Resistance: While rare, tumors may downregulate p53 expression entirely to escape

ReACp53-induced apoptosis.

Combination: ReACp53 shows synergism with Carboplatin and PARP inhibitors, sensitizing

resistant tumors by restoring the apoptotic threshold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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